molecular formula C18H27N3O4S B2359804 N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896276-48-5

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2359804
CAS No.: 896276-48-5
M. Wt: 381.49
InChI Key: SRAJOBTVYIHGLT-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline solid, soluble in organic solvents, and has a molecular weight of 425.56 g/mol. The presence of the pyrrolidine ring in its structure contributes to its biological activity and versatility in various applications .

Preparation Methods

The synthesis of N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves multiple steps, starting with the preparation of the pyrrolidine ring. The synthetic route typically includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the tosyl and oxalamide groups . Reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrolidine ring or the tosyl and oxalamide groups .

Scientific Research Applications

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity, including antiviral, anti-inflammatory, and anticancer properties . In the industrial sector, it is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can be compared with other similar compounds that contain the pyrrolidine ring. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-13(2)11-19-17(22)18(23)20-12-15-5-4-10-21(15)26(24,25)16-8-6-14(3)7-9-16/h6-9,13,15H,4-5,10-12H2,1-3H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAJOBTVYIHGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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